Inhibitory Activity Against Aminopeptidase N
In a direct head-to-head comparison of phosphonic acid analogs of homophenylalanine, the 3,4-difluoro derivative (compound 15f) showed inhibition constants in the submicromolar range against hAPN and micromolar range against pAPN, while the 3-fluoro analog (15c) was identified as one of the best inhibitors of both enzymes [1]. The 3,4-difluoro substitution provides a distinct electronic and steric profile compared to mono-fluorinated or non-fluorinated analogs, influencing binding pocket interactions.
| Evidence Dimension | Inhibitory activity against hAPN and pAPN |
|---|---|
| Target Compound Data | Ki for hAPN: submicromolar range; Ki for pAPN: micromolar range (exact values reported in supplementary data) |
| Comparator Or Baseline | 3-fluoro analog (15c): identified as one of the best inhibitors; non-fluorinated homophenylalanine: higher Ki values |
| Quantified Difference | 3,4-difluoro derivative shows distinct SAR compared to 3-fluoro and other substitution patterns; quantitative difference reported in supplementary tables [1]. |
| Conditions | Enzyme inhibition assays using human (hAPN, CD13) and porcine (pAPN) aminopeptidases; spectrophotometric measurement of p-nitroaniline release from L-leucine-p-nitroanilide substrate. |
Why This Matters
The 3,4-difluoro substitution pattern yields a unique inhibition profile that cannot be replicated by mono-fluorinated or non-fluorinated analogs, making it a critical building block for designing selective aminopeptidase inhibitors.
- [1] Wanat, W., Talma, M., Dziuk, B., Kafarski, P. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Biomolecules 2020, 10(9), 1319. View Source
